

Application Note: Phenytoin-15N2,13C as an Internal Standard for Bioequivalence Studies

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Compound of Interest

Compound Name: *Phenytoin-15n2,13c*

Cat. No.: *B12404518*

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Introduction

Phenytoin is an anti-epileptic drug with a narrow therapeutic index, necessitating precise and accurate quantification in biological matrices for pharmacokinetic and bioequivalence studies. [1][2] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis.[3][4][5] This application note describes a robust and validated LC-MS/MS method for the quantification of phenytoin in human plasma using **Phenytoin-15N2,13C** as an internal standard, suitable for bioequivalence studies.

Principle

The method utilizes a stable isotope-labeled internal standard, **Phenytoin-15N2,13C**, which co-elutes with the analyte (phenytoin) and has identical chemical and physical properties. This ensures that any variations during sample extraction, chromatography, and ionization affect both the analyte and the internal standard equally, leading to a highly accurate and precise measurement of the analyte concentration. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) technique is employed to isolate phenytoin and the internal standard from human plasma.^[6]

- Pipette 200 µL of human plasma into a clean microcentrifuge tube.
- Add 25 µL of the internal standard working solution (**Phenytoin-15N2,13C**).
- Vortex for 10 seconds to mix.
- Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex for 5 minutes to ensure thorough extraction.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex for 1 minute.
- Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).^[6]
 - Mobile Phase: A mixture of 2mM ammonium acetate in water (pH 6.3) and methanol (30:70 v/v).^[6]
 - Flow Rate: 1 mL/min.^[6]

- Injection Volume: 10 μ L.
- Column Temperature: 40°C.
- Run Time: Approximately 4 minutes.[\[6\]](#)
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.[\[6\]](#)
 - Scan Type: Multiple Reaction Monitoring (MRM).[\[6\]](#)
 - MRM Transitions:
 - Phenytoin: m/z 253.1 \rightarrow 182.3[\[6\]](#)
 - **Phenytoin-¹⁵N₂,¹³C**: m/z 256.1 \rightarrow 185.3 (Predicted)
 - Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

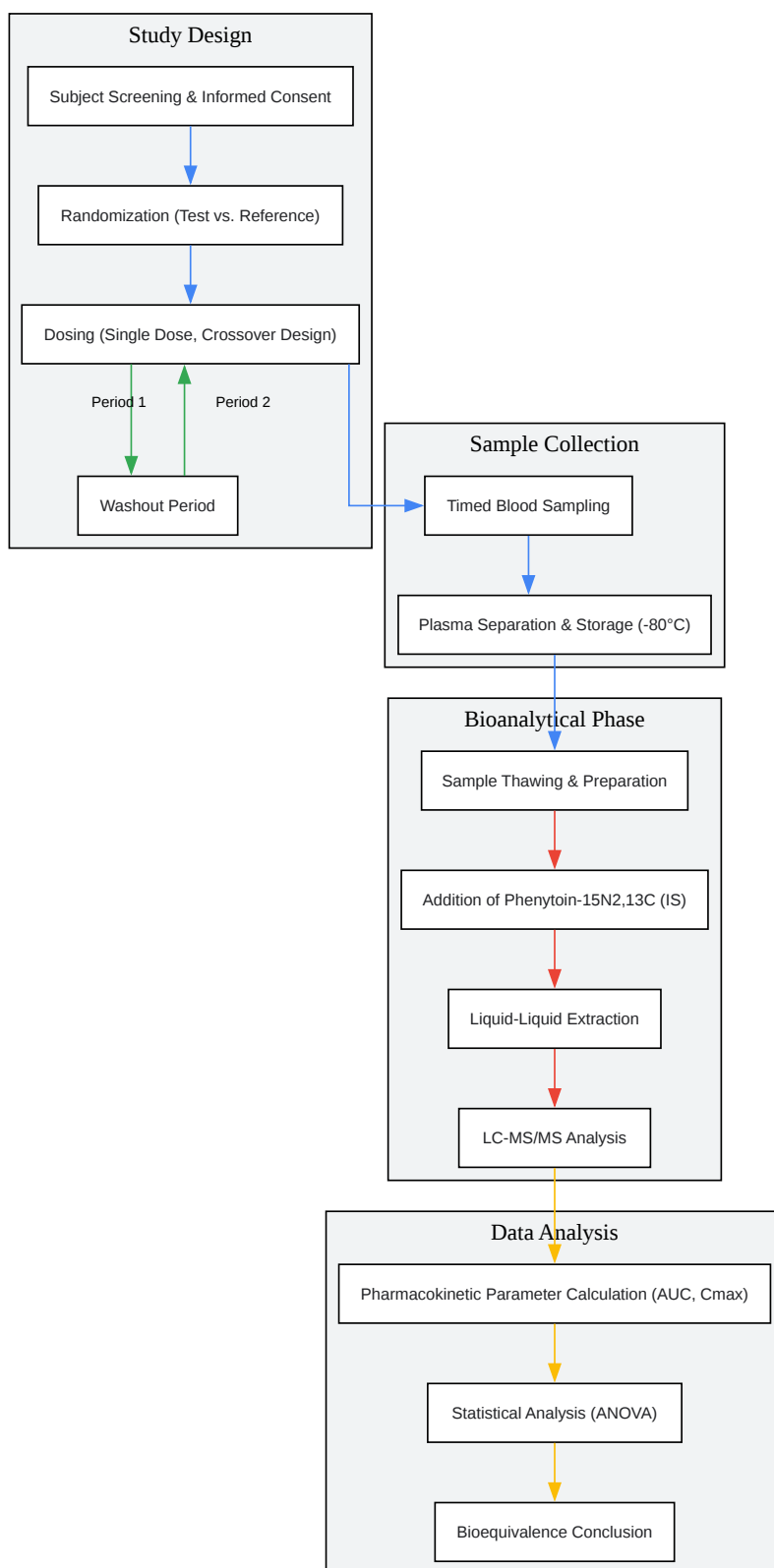
Table 1: Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity Range	60 - 12000 ng/mL	Correlation coefficient (r^2) \geq 0.99
Correlation Coefficient (r^2)	≥ 0.9963 [6]	-
Lower Limit of Quantification (LLOQ)	60 ng/mL	Signal-to-noise ratio \geq 10, Accuracy within $\pm 20\%$, Precision $\leq 20\%$
Accuracy (at LLOQ)	Within $\pm 20\%$ [6]	$\pm 20\%$
Accuracy (other concentrations)	Within $\pm 15\%$ [6]	$\pm 15\%$
Precision (Intra- and Inter-day)	$< 15\%$	$\leq 15\%$
Recovery (Analyte)	87.52%	Consistent and reproducible
Recovery (Internal Standard)	86.42%	Consistent and reproducible

Table 2: Stability Studies

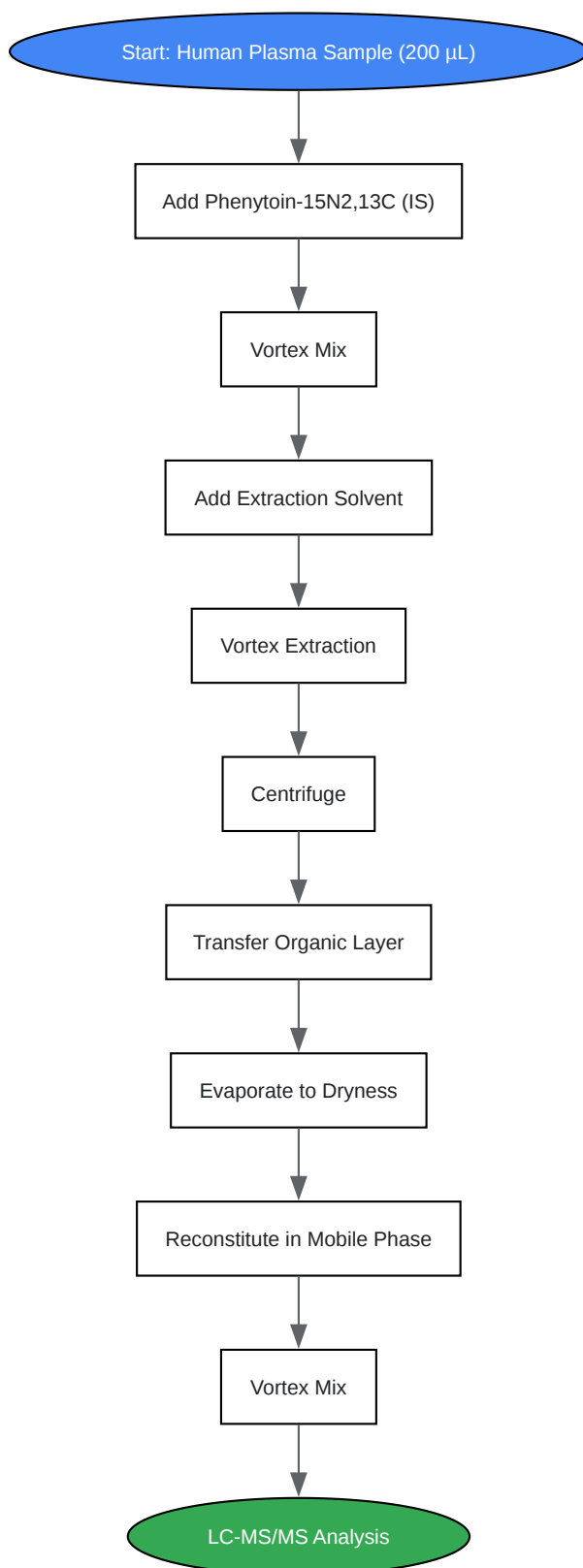
Stability Condition	Duration	Result	Acceptance Criteria
Bench-top (Room Temperature)	8 hours	Stable	$\pm 15\%$ deviation
Autosampler	24 hours	Stable	$\pm 15\%$ deviation
Freeze-Thaw Cycles	3 cycles	Stable	$\pm 15\%$ deviation
Long-term (-80°C)	30 days	Stable	$\pm 15\%$ deviation

Mandatory Visualization



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Caption: Workflow for a typical bioequivalence study of phenytoin.



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Caption: Detailed workflow for plasma sample preparation.

Conclusion

The described LC-MS/MS method using **Phenytoin-15N2,13C** as an internal standard is highly suitable for the quantitative determination of phenytoin in human plasma for bioequivalence studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.[6]

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References

- 1. Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetic profile of phenytoin in dried blood spot with high-performance liquid chromatography—photodiode array [frontiersin.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard (2021) | Ajay I. Patel | 14 Citations [scispace.com]
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